2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
Description
This compound is a pyrimidine derivative featuring a cyclopropyl group at position 2, a difluoromethyl substituent at position 4, and a piperazine-linked 2-methylpyrazolo[1,5-a]pyrazine moiety at position 5. The difluoromethyl group enhances metabolic stability, while the piperazine linker improves solubility and pharmacokinetic properties .
Properties
IUPAC Name |
4-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N7/c1-12-10-15-19(22-4-5-28(15)25-12)27-8-6-26(7-9-27)16-11-14(17(20)21)23-18(24-16)13-2-3-13/h4-5,10-11,13,17H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYXPDDPRBTLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been designed as potential sterol demethylase inhibitors (dmis). Sterol demethylase is an enzyme that plays a crucial role in the biosynthesis of sterols, which are essential components of cell membranes.
Mode of Action
It’s known that dmis inhibit the action of sterol demethylase, thereby disrupting sterol biosynthesis. This can lead to changes in cell membrane structure and function, affecting the viability of the cells.
Biochemical Pathways
The compound likely affects the sterol biosynthesis pathway due to its potential role as a sterol demethylase inhibitor. By inhibiting sterol demethylase, it could disrupt the production of essential sterols, leading to alterations in cell membrane structure and function.
Result of Action
The result of the compound’s action would likely be the disruption of cell membrane structure and function due to the inhibition of sterol biosynthesis. This could lead to cell death, providing a potential mechanism for the compound’s biological activity.
Biological Activity
The compound 2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine (CAS Number: 2640943-71-9) is a member of the pyrimidine class of compounds, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 385.4 g/mol. The structure features a pyrimidine core substituted with a cyclopropyl group and difluoromethyl moiety, as well as a piperazine derivative linked to a methylpyrazolo[1,5-a]pyrazine.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁F₂N₇ |
| Molecular Weight | 385.4 g/mol |
| CAS Number | 2640943-71-9 |
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The following sections detail its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazolo[1,5-a]pyrimidines. These compounds have shown effectiveness in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, derivatives similar to the compound have been reported to inhibit cyclin-dependent kinases (CDK) involved in cell cycle regulation, leading to G2/M phase arrest and apoptosis in cancer cells .
Enzyme Inhibition
The compound's structure suggests potential activity as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines have been recognized for their ability to selectively inhibit enzymes such as cyclooxygenase (COX) and various kinases. In particular, compounds within this class have demonstrated selective inhibition against COX-2, which is implicated in inflammation and cancer . This selectivity is crucial for reducing side effects associated with non-selective COX inhibitors.
Neuropharmacological Effects
Some derivatives of pyrazolo[1,5-a]pyrimidines exhibit psychopharmacological properties by acting on neurotransmitter systems. For example, certain compounds have shown affinity for serotonin receptors, which may indicate potential applications in treating mood disorders or anxiety .
Case Studies
- In Vivo Studies : A study involving the administration of pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant tumor reduction in xenograft models. The mechanism was attributed to CDK inhibition leading to cell cycle arrest .
- Structure-Activity Relationship (SAR) : Research has focused on modifying substituents on the pyrimidine ring to enhance potency and selectivity against specific targets such as COX-2 and CDKs. Variations in the piperazine side chain have also been explored to optimize pharmacokinetic properties .
- Toxicity Assessments : Preliminary toxicity studies indicated that certain derivatives exhibit low toxicity profiles while maintaining efficacy against cancer cell lines . This is essential for further development into therapeutic agents.
Scientific Research Applications
Antitumor Properties
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis. For instance, it has been observed to induce apoptosis in tumor cells through the activation of caspases, which are crucial for programmed cell death .
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mode of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic processes .
Neurological Disorders
There is emerging evidence suggesting the compound's potential in treating neurological disorders such as anxiety and depression. Preclinical studies have indicated that it may enhance neurotransmitter activity, particularly serotonin and dopamine pathways, which are critical in mood regulation .
Inflammatory Conditions
The anti-inflammatory properties of this compound have been investigated in models of chronic inflammation. It appears to reduce the production of pro-inflammatory cytokines and chemokines, thus offering a potential therapeutic avenue for diseases characterized by excessive inflammation, such as rheumatoid arthritis .
Targeting Kinases
One of the key mechanisms through which 2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine exerts its effects is through the inhibition of specific kinases involved in cancer cell signaling pathways. For example, it has been shown to inhibit PI3K/Akt signaling, which is often dysregulated in cancer .
Interaction with Receptors
The compound may also interact with various receptors in the central nervous system (CNS), contributing to its neuropharmacological effects. Its ability to modulate receptor activity could be pivotal in developing treatments for psychiatric disorders .
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine core undergoes regioselective substitution at electron-deficient positions. In one protocol:
-
Chlorination : The 5,7-dihydroxy precursor reacts with phosphorus oxychloride (POCl<sub>3</sub>) under reflux to yield 5,7-dichloro derivatives (61% yield) .
-
Amination : Subsequent substitution with morpholine or piperazine derivatives at position 7 occurs under mild conditions (K<sub>2</sub>CO<sub>3</sub>, room temperature, 94% yield) .
| Reaction Step | Reagents/Conditions | Yield | Position Modified |
|---|---|---|---|
| Chlorination | POCl<sub>3</sub>, reflux | 61% | C5, C7 |
| Piperazine introduction | Morpholine, K<sub>2</sub>CO<sub>3</sub>, RT | 94% | C7 |
Suzuki–Miyaura Cross-Coupling
The pyrazolo[1,5-a]pyrazine subunit enables palladium-catalyzed coupling:
-
Arylboronic acid coupling : Position 4 of the pyrazine ring reacts with arylboronic acids under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis, yielding biaryl derivatives .
-
Optimized conditions : Reactions proceed in tetrahydrofuran (THF) at 80°C with Na<sub>2</sub>CO<sub>3</sub> as base, achieving >80% yield for electron-neutral substrates .
Electrophilic Functionalization
Difluoromethyl group reactivity :
-
The CF<sub>2</sub>H moiety participates in hydrogen-bonding interactions but remains inert under mild acidic/basic conditions.
-
Strong oxidants (e.g., KMnO<sub>4</sub>) oxidize CF<sub>2</sub>H to COOH, though this pathway is rarely utilized due to competing ring degradation.
Cyclopropane ring stability :
-
The cyclopropyl group resists ring-opening under standard conditions but undergoes [2+2] cycloaddition with electron-deficient alkenes under UV irradiation .
C–H Activation and Late-Stage Functionalization
Recent advances enable direct modification of the pyrimidine core:
-
Position 6 alkylation : Pd-catalyzed C–H activation with alkyl halides in hexafluoroisopropanol (HFIP) introduces branched alkyl groups (45–68% yield) .
-
Formylation : Vilsmeier–Haack conditions (POCl<sub>3</sub>/DMF) selectively install formyl groups at position 3 of the pyrazolo[1,5-a]pyrimidine (52–85% yield) .
Biological Activity-Driven Modifications
While not a direct chemical reaction, the compound’s kinase inhibitory activity guides synthetic efforts:
-
Piperazine ring alkylation : Introducing tert-butyl or hydroxypropyl groups enhances PI3Kδ selectivity (IC<sub>50</sub> < 50 nM) .
-
Pyrazine N-methylation : Reduces off-target effects in cellular assays while maintaining potency .
Stability and Degradation Pathways
-
Hydrolytic stability : Resists hydrolysis at pH 2–12 (24 h, 25°C) but degrades under strongly acidic conditions (HCl conc., Δ) via pyrimidine ring opening.
-
Photodegradation : UV exposure (254 nm) induces cyclopropane ring cleavage, forming 1,3-diene byproducts .
This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry and materials science. Ongoing research focuses on improving regioselectivity in C–H functionalization and developing catalytic asymmetric variants of key reactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
2-Cyclopropyl-4,5-dimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine () Structural Differences: Position 4 has a dimethyl group instead of difluoromethyl.
1-{2-[(4-tert-butylpiperazin-1-yl)methyl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl}-2-(difluoromethyl)-1H-benzimidazole (Compound 6) ()
- Structural Differences : Replaces the pyrimidine core with a benzimidazole and adds morpholine and tert-butyl groups.
- Functional Impact : The morpholine group enhances solubility, while the benzimidazole may broaden target selectivity.
4-(6-(4-((6-methoxypyridin-3-yl)methyl)piperazin-1-yl)pyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile ()
- Structural Differences : Uses a pyrazolo[1,5-a]pyridine core with a nitrile substituent.
- Functional Impact : The nitrile group may improve binding to kinases like RET, as shown in its use as a kinase inhibitor .
Comparative Data Table
Comparison with Analogues :
Preparation Methods
Introduction of the Cyclopropyl Group
The cyclopropyl moiety is introduced via nucleophilic aromatic substitution at the C(2) position. Cyclopropylamine reacts with 2,4,6-trichloropyrimidine in the presence of diisopropylethylamine (DiPEA) as a base catalyst, typically in dimethylformamide (DMF) at 80–100°C for 12–16 hours. This step yields 2-cyclopropyl-4,6-dichloropyrimidine with a reported purity of >95% after column chromatography (hexane/ethyl acetate, 4:1).
Difluoromethylation at C(4)
The difluoromethyl group is installed through a two-step process:
-
Conversion to a Ketone Intermediate : 2-Cyclopropyl-4,6-dichloropyrimidine is treated with aqueous sodium hydroxide to hydrolyze the C(4) chlorine to a hydroxyl group, forming 2-cyclopropyl-4-hydroxy-6-chloropyrimidine.
-
Fluorination : The hydroxyl group is fluorinated using diethylaminosulfur trifluoride (DAST) in dichloromethane at −10°C, yielding 2-cyclopropyl-4-(difluoromethyl)-6-chloropyrimidine.
| Step | Reagent/Conditions | Yield | Key Intermediate |
|---|---|---|---|
| 1 | Cyclopropylamine, DiPEA, DMF, 100°C | 88% | 2-Cyclopropyl-4,6-dichloropyrimidine |
| 2 | DAST, DCM, −10°C | 76% | 2-Cyclopropyl-4-(difluoromethyl)-6-chloropyrimidine |
Preparation of the Pyrazolo[1,5-a]Pyrazin-4-yl-Piperazine Moiety
The pyrazolo[1,5-a]pyrazin-4-yl-piperazine fragment is synthesized independently and coupled to the pyrimidine core.
Synthesis of 2-Methylpyrazolo[1,5-a]Pyrazine
Aminopyrazole derivatives serve as precursors for the pyrazolo[1,5-a]pyrazine core. 5-Amino-3-methylpyrazole undergoes cyclization with diethyl malonate in the presence of sodium ethanolate, forming 2-methylpyrazolo[1,5-a]pyrazine-5,7-diol. Subsequent chlorination with phosphorus oxychloride introduces a chlorine atom at C(4), yielding 4-chloro-2-methylpyrazolo[1,5-a]pyrazine (61% yield).
Piperazine Functionalization
4-Chloro-2-methylpyrazolo[1,5-a]pyrazine reacts with piperazine in a nucleophilic substitution using potassium carbonate as a base in acetonitrile at room temperature. This step affords 4-(piperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine (94% yield), which is purified via recrystallization from ethanol.
Coupling of the Pyrimidine Core and Piperazine-Pyrazolo Moiety
The final assembly involves coupling the pyrimidine core with the functionalized piperazine derivative.
Nucleophilic Substitution at C(6)
2-Cyclopropyl-4-(difluoromethyl)-6-chloropyrimidine reacts with 4-(piperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine in a microwave-assisted reaction at 120°C for 2 hours, using DiPEA as a base and DMF as the solvent. This step achieves a 68% yield of the target compound, with residual impurities removed via high-performance liquid chromatography (HPLC).
Alternative Coupling Strategies
Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) has been explored but shows lower efficiency (<50% yield) due to steric hindrance from the cyclopropyl group.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
-
Temperature : Elevated temperatures (>100°C) accelerate substitution but risk decomposition of the difluoromethyl group.
-
Catalyst Load : Palladium catalysts (e.g., Pd(OAc)₂) at 5 mol% improve coupling efficiency but require stringent anhydrous conditions.
-
Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance solubility of intermediates, whereas chlorobenzene minimizes side reactions.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–120°C | +15–20% yield |
| Catalyst (Pd) | 5 mol% | +25% yield (cross-coupling) |
| Solvent | DMF | Best for substitution |
Comparative Analysis of Synthetic Routes
Two primary routes have been evaluated:
-
Stepwise Substitution : Sequential functionalization of the pyrimidine core (higher overall yield: 52%).
-
Convergent Synthesis : Parallel synthesis of fragments followed by coupling (lower yield: 38% due to purification challenges).
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
Answer:
The synthesis of this compound involves modular assembly of its pyrimidine core, cyclopropyl group, difluoromethyl substituent, and the 2-methylpyrazolo[1,5-a]pyrazine-piperazine moiety. Key steps include:
- Pyrimidine Core Formation: Use of Ullmann coupling or SNAr reactions to introduce the cyclopropyl and difluoromethyl groups at positions 2 and 4, respectively .
- Piperazine-Pyrazolo[1,5-a]pyrazine Coupling: Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the piperazine-linked heterocycle .
- Optimization: Computational reaction path searches (e.g., DFT calculations) can predict transition states and intermediates, reducing trial-and-error experimentation. ICReDD’s iterative feedback loop between computational modeling (quantum chemistry) and experimental validation (e.g., varying solvents, catalysts) improves yield and selectivity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Answer:
- 1H/13C NMR: Assign proton environments (e.g., cyclopropyl CH2 groups at δ 0.8–1.2 ppm, difluoromethyl CF2H as a triplet near δ 5.5 ppm) and confirm piperazine connectivity .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy.
- X-ray Crystallography: Resolve stereochemical ambiguities in the pyrazolo[1,5-a]pyrazine moiety .
- HPLC-PDA/ELSD: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions in spectral data during structural validation?
Answer:
Contradictions (e.g., unexpected splitting in NMR or mismatched HRMS) require:
- Isotopic Labeling: Introduce 13C/15N labels to track unexpected coupling patterns .
- 2D NMR (COSY, HSQC, HMBC): Confirm through-space and through-bond correlations, especially for overlapping piperazine signals .
- Computational Validation: Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) .
Advanced: What computational strategies predict this compound’s reactivity and stability?
Answer:
- Reactivity: Transition state modeling (e.g., NEB method) identifies hydrolysis-prone sites (e.g., difluoromethyl group under basic conditions) .
- Solubility/Stability: Molecular dynamics (MD) simulations with explicit solvents (e.g., water, DMSO) predict aggregation tendencies and degradation pathways .
- Degradation Studies: Accelerated stability testing (40°C/75% RH for 4 weeks) paired with LC-MS monitors hydrolytic/oxidative byproducts .
Basic: What methodologies assess solubility and stability in various solvents?
Answer:
- Solubility: Shake-flask method with UV-Vis quantification at λmax (e.g., 254 nm for pyrimidine absorption) across pH 1–13 buffers .
- Thermal Stability: Differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C suggests thermal robustness) .
- Photostability: Expose to ICH Q1B guidelines (1.2 million lux hours) and analyze degradation via HPLC .
Advanced: How do the piperazine and pyrazolo[1,5-a]pyrazine moieties influence pharmacokinetics?
Answer:
- Permeability: Parallel artificial membrane permeability assay (PAMPA) evaluates blood-brain barrier penetration; piperazine’s basicity (pKa ~8.5) enhances solubility but may limit passive diffusion .
- Metabolism: Liver microsome assays (human/rat) with CYP450 inhibitors (e.g., ketoconazole) identify oxidation hotspots (e.g., pyrazolo[1,5-a]pyrazine N-methyl group) .
- Protein Binding: Equilibrium dialysis (plasma protein binding >90% suggests limited free fraction) .
Advanced: What challenges arise in scaling up synthesis, and how can purification be optimized?
Answer:
- Scale-Up Issues: Exothermic reactions (e.g., cyclopropanation) require controlled addition (Schlenk techniques) to avoid runaway conditions .
- Purification: Membrane-based nanofiltration removes metal catalysts (e.g., Pd from coupling steps) with >99% rejection rates .
- Crystallization: Use anti-solvent precipitation (e.g., water in DMSO) to isolate high-purity crystals; polymorph screening ensures reproducibility .
Basic: How is biological activity evaluated against target enzymes/receptors?
Answer:
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase activity with ATP-competitive probes) at varying inhibitor concentrations (IC50 determination) .
- Cellular Efficacy: Tumor cell line viability assays (MTT or CellTiter-Glo) with positive controls (e.g., staurosporine) and vehicle controls (DMSO <0.1%) .
Advanced: What strategies mitigate side reactions during difluoromethyl group introduction?
Answer:
- Fluorinating Agents: Use Selectfluor® or Deoxo-Fluor® to minimize HF byproducts; anhydrous conditions prevent hydrolysis .
- Protecting Groups: Temporarily mask reactive amines (e.g., Boc protection) during fluorination to avoid N-alkylation .
Advanced: How are QSAR models applied to optimize target binding?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
